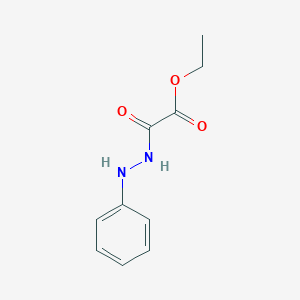

Ethyl oxo(2-phenylhydrazinyl)acetate

Description

Ethyl oxo(2-phenylhydrazinyl)acetate is an organic compound characterized by an ethyl ester backbone functionalized with a 2-phenylhydrazinyl group and an oxo (keto) group. This compound belongs to a class of hydrazide derivatives, which are widely explored in medicinal chemistry for their bioactivity, including antimicrobial, anticancer, and pesticidal properties .

Synthesis typically involves condensation reactions between ethyl oxoacetate derivatives and phenylhydrazine or its analogs. For instance, analogous compounds are synthesized via hydrazide formation from ester precursors, often under reflux conditions in ethanol with catalytic acetic acid .

Properties

CAS No. |

35157-75-6 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl 2-oxo-2-(2-phenylhydrazinyl)acetate |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-11-8-6-4-3-5-7-8/h3-7,11H,2H2,1H3,(H,12,13) |

InChI Key |

OBZWKGSOIDQJGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NNC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl oxo(2-phenylhydrazinyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions. The reaction typically proceeds as follows:

Reaction of Ethyl Acetoacetate with Phenylhydrazine: Ethyl acetoacetate is reacted with phenylhydrazine in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl oxo(2-phenylhydrazinyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenylhydrazinyl moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Ethyl oxo(2-phenylhydrazinyl)acetate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl oxo(2-phenylhydrazinyl)acetate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Reactive Intermediates: It may form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares ethyl oxo(2-phenylhydrazinyl)acetate with structurally related compounds:

| Compound Name | Molecular Formula | Key Functional Groups | Synthesis Route | Reported Bioactivity | References |

|---|---|---|---|---|---|

| This compound (hypothetical) | C₁₀H₁₁N₂O₃ | Ethyl ester, oxo, 2-phenylhydrazinyl | Condensation of ethyl oxoacetate with phenylhydrazine | Not explicitly reported | |

| Ethyl (2-methoxyphenyl)aminoacetate | C₁₁H₁₂N₂O₄ | Ethyl ester, oxo, 2-methoxyanilino | Substitution of methoxyphenylamine with ethyl oxoacetate | Pharmaceutical intermediate | |

| Ethyl 2-(2-(4-chloro-2-phenoxybenzoyl)hydrazinyl)-2-oxoacetate | C₁₉H₁₇ClN₂O₅ | Ethyl ester, oxo, chloro-phenoxybenzoyl hydrazinyl | Coupling of 4-chloro-2-phenoxybenzoic acid hydrazide with ethyl oxoacetate | Antimicrobial activity (inferred) | |

| 6,10-Dimethyl-4-(2-phenylhydrazinyl)undeca-5,9-dien-2-one | C₁₉H₂₄N₂O | Ketone, 2-phenylhydrazinyl, diene | Grinding cinnamaldehyde, acetone, and substituted amine | Larvicidal (Culex quinquefasciatus) |

Key Observations:

Physicochemical Properties

- Lipophilicity : Ethyl esters generally enhance lipophilicity (logP ~2–3), facilitating cellular uptake. The phenylhydrazinyl group may lower logP slightly due to polar N–H bonds .

- Thermal Stability : Melting points for analogs range from 120–250°C, with higher values observed for halogenated or aromatic systems (e.g., compound 4 in ) .

Biological Activity

Ethyl oxo(2-phenylhydrazinyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

This compound can be synthesized through various methods involving the reaction of hydrazine derivatives with acetic acid derivatives. The general synthetic route includes:

- Starting Material : Ethyl acetate.

- Reagents : Phenylhydrazine and an appropriate catalyst (e.g., p-toluenesulfonic acid).

- Reaction Conditions : Typically conducted under reflux to facilitate the formation of the hydrazone intermediate, which is then converted to the target compound through hydrolysis and esterification reactions.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Control (Chloramphenicol) | Staphylococcus aureus | 16 µg/mL |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Antitumor Activity

Research has indicated that similar derivatives possess antitumor properties. For instance, compounds derived from phenylhydrazine have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| HeLa | This compound | 25 |

| MCF-7 | This compound | 30 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, underscoring the compound's potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. These studies help elucidate its mechanism of action at the molecular level.

- Target Proteins : The compound was docked against several targets, including enzymes involved in cancer metabolism and bacterial cell wall synthesis.

- Binding Affinity : High binding affinities were observed, suggesting effective interactions that could lead to biological activity.

Case Studies

- Case Study 1 : A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The compound showed significant reduction in paw swelling compared to controls, indicating its potential as an anti-inflammatory agent.

- Case Study 2 : In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.